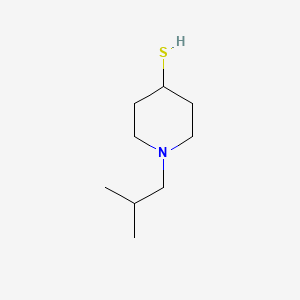![molecular formula C13H17ClN2O4 B15252175 (1S,2S)-1-amino-2-({[(benzyloxy)carbonyl]amino}methyl)cyclopropanecarboxylic acid hydrochloride](/img/structure/B15252175.png)
(1S,2S)-1-amino-2-({[(benzyloxy)carbonyl]amino}methyl)cyclopropanecarboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1-AMINO-2-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROCHLORIDE is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-AMINO-2-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROCHLORIDE typically involves multiple steps, including the protection of amino groups, cyclopropanation, and subsequent deprotection. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-AMINO-2-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially leading to the formation of new derivatives.
Reduction: Reduction reactions can modify the compound’s structure, often resulting in the addition of hydrogen atoms.
Substitution: This type of reaction involves the replacement of one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile involved.
Scientific Research Applications
(1S,2S)-1-AMINO-2-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROCHLORIDE has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein folding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2S)-1-AMINO-2-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to bind to active sites on enzymes, inhibiting or activating their function, which can be exploited for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropane-1-carboxylic Acid: This compound shares a similar cyclopropane core but lacks the benzyloxycarbonyl group, resulting in different chemical properties and applications.
(1S,2S)-2-(((Benzyloxy)carbonyl)amino)cyclobutane-1-carboxylic Acid: This compound has a similar benzyloxycarbonyl group but differs in the cyclobutane ring structure, which affects its reactivity and biological activity.
Uniqueness
The uniqueness of (1S,2S)-1-AMINO-2-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROCHLORIDE lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H17ClN2O4 |
|---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
(1S,2S)-1-amino-2-(phenylmethoxycarbonylaminomethyl)cyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H16N2O4.ClH/c14-13(11(16)17)6-10(13)7-15-12(18)19-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,14H2,(H,15,18)(H,16,17);1H/t10-,13-;/m0./s1 |
InChI Key |
HMSPBCIVVJYPFU-VVBGOIRUSA-N |
Isomeric SMILES |
C1[C@H]([C@@]1(C(=O)O)N)CNC(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
C1C(C1(C(=O)O)N)CNC(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


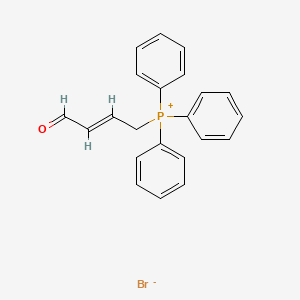

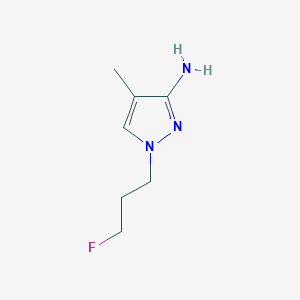
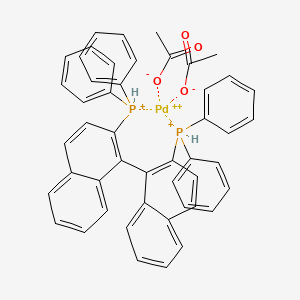
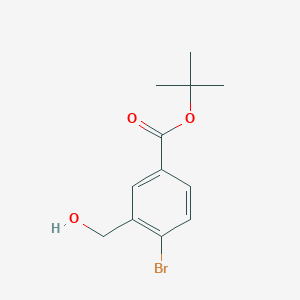
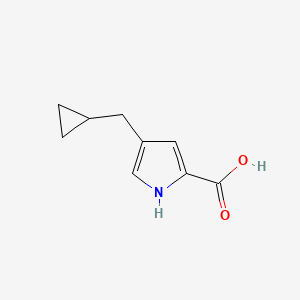
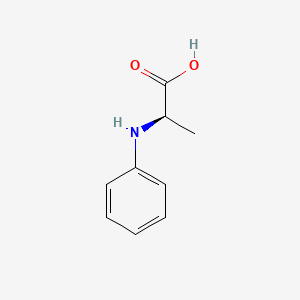
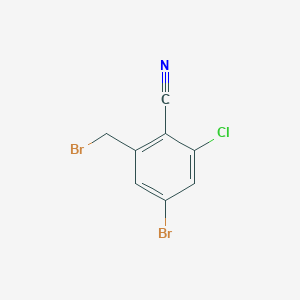
![N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine](/img/structure/B15252155.png)
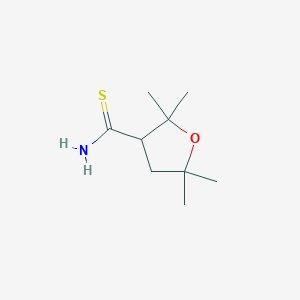
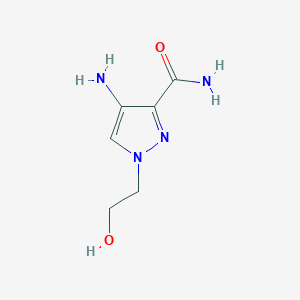
![3-(2-Aminoethyl)-5-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15252170.png)

